N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
Description
N1-(2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a heterocyclic compound featuring a thiazolo-triazole core fused with an oxalamide linker. The molecule incorporates a 4-methoxyphenyl group on the thiazolo-triazole moiety and a 4-nitrophenyl substituent on the oxalamide terminal. These substituents confer distinct electronic and steric properties: the methoxy group is electron-donating, while the nitro group is strongly electron-withdrawing.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5S/c1-32-17-8-2-13(3-9-17)18-24-21-26(25-18)16(12-33-21)10-11-22-19(28)20(29)23-14-4-6-15(7-5-14)27(30)31/h2-9,12H,10-11H2,1H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLWTXDSRDKBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates. These intermediates are then coupled through a series of reactions involving condensation, cyclization, and functional group modifications.
Thiazole Synthesis: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Triazole Synthesis: The triazole ring is often prepared via the cyclization of hydrazides with carbon disulfide and subsequent reaction with hydrazine.
Coupling Reaction: The final step involves coupling the thiazole and triazole intermediates with an oxalamide linker. This is typically achieved through a condensation reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced aromatic compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Molecular Details
- Molecular Formula: C22H21N5O3S
- Molecular Weight: 435.5 g/mol
- CAS Number: 894031-60-8
Structural Representation
The compound features a thiazolo[3,2-b][1,2,4]triazole core which is known for its biological activity. The methoxy and nitro substituents on the phenyl rings enhance its pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess antimicrobial properties. A study indicated that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. The introduction of the methoxy group is believed to enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism by which it could be utilized in treating inflammatory diseases .
Cancer Therapeutics
Thiazolo[3,2-b][1,2,4]triazole derivatives have been explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various cancer types through mechanisms involving apoptosis and cell cycle arrest. For instance, studies reported IC50 values indicating effective cytotoxicity against breast cancer cell lines .
Neuroprotective Agents
Recent studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration. This opens avenues for its application in neurodegenerative disorders such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives revealed that N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory effects of the compound on LPS-stimulated macrophages, significant reductions in IL-6 and TNF-alpha levels were observed. These findings suggest potential therapeutic applications in chronic inflammatory diseases.
Case Study 3: Cancer Cell Proliferation Inhibition
Research on the anticancer effects showed that treatment with this compound led to a marked decrease in viability of MCF-7 breast cancer cells. Flow cytometry analysis indicated increased apoptosis rates compared to control groups.
Mechanism of Action
The mechanism of action of N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to:
Inhibit Enzymes: Bind to and inhibit the activity of key enzymes involved in metabolic pathways.
Disrupt Cell Membranes: Interact with and disrupt the integrity of cell membranes, leading to cell death.
Modulate Signaling Pathways: Affect signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
The compound shares structural homology with derivatives reported in and , differing primarily in substituent groups. Below is a comparative analysis:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-nitrophenyl group enhances electrophilicity compared to the 4-fluorophenyl or sulfonyl analogs. This may influence reactivity in nucleophilic environments or binding affinity in biological targets.
- Spectral Signatures : The oxalamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamide derivatives in , but the absence of C=S bands in the target compound distinguishes it from thione-containing analogs .
Reactivity and Stability
- The nitro group in the target compound may render it susceptible to reduction reactions, unlike the more stable methoxy or fluoro substituents in analogs.
- The fused thiazolo-triazole core likely enhances thermal stability compared to non-fused triazole derivatives, as seen in related bicyclic systems .
Research Implications and Limitations
- Gaps in Data : The evidence lacks explicit biological or catalytic data for the target compound. Comparative studies on enzyme inhibition (e.g., cyclooxygenase, kinase) would clarify functional advantages over analogs.
- Structural Diversity : Derivatives with halogens (F, Cl, Br) or sulfonyl groups ( ) demonstrate the impact of substituent electronegativity on reactivity—a design principle applicable to optimizing the target compound .
Biological Activity
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18N6O5S
- Molecular Weight : 466.5 g/mol
- CAS Number : 894032-84-9
Synthesis Methods
The synthesis of this compound typically involves a multi-step process that includes cyclocondensation reactions. These reactions often utilize 1,2,4-triazole derivatives and thiazole compounds to form the desired oxalamide structure. The efficiency and yield of these syntheses can vary based on the specific reagents and conditions used.
Anticancer Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. A study evaluating various derivatives showed that they displayed potent activity against multiple human cancer cell lines including:
- Renal Cancer
- Leukemia
- Colon Cancer
- Breast Cancer
- Melanoma
These compounds were assessed using a full panel of nearly 60 human cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds interact with specific molecular targets within cancer cells, disrupting critical cellular processes involved in growth and survival .
Study 1: Antitumor Activity Assessment
In a notable study conducted by the National Cancer Institute, derivatives of thiazolo[3,2-b][1,2,4]triazole were synthesized and tested for their antitumor activity. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance anticancer efficacy .
Study 2: In Vitro Evaluation
A separate investigation focused on the in vitro evaluation of the compound's effects on cell viability using the sulforhodamine B assay. This study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines compared to controls .
Summary Table of Biological Activities
| Activity | Cell Lines Tested | Results |
|---|---|---|
| Anticancer | Renal Cancer | Significant cytotoxicity observed |
| Leukemia | Inhibition of cell proliferation | |
| Colon Cancer | Induction of apoptosis | |
| Breast Cancer | High levels of cytotoxicity | |
| Melanoma | Promising antitumor activity |
Q & A
Q. Validation strategies :
- Molecular docking : Simulate binding to EGFR or PARP-1 using AutoDock Vina .
- Gene expression profiling : RNA-seq to identify upregulated apoptosis markers (e.g., caspase-3) post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
